molecular formula C14H13ClN2 B11870063 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline

5-Chloro-7-methyl-2-(pyridin-4-yl)indoline

Cat. No.: B11870063
M. Wt: 244.72 g/mol
InChI Key: AKTFDPCEZXGLIX-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-2-(pyridin-4-yl)indoline: is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline typically involves multi-step organic reactions

    Indoline Core Synthesis: The indoline core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Chlorination: The chloro group can be introduced using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Methylation: The methyl group can be added using methylating agents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Pyridin-4-yl Group Introduction: The pyridin-4-yl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated indoline in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into its reduced forms.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (Et₃N).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indoline derivatives.

    Substitution: Formation of substituted indoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Indoline derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets, leading to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and dyes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets. The chloro and pyridin-4-yl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(pyridin-4-yl)indoline: Lacks the methyl group at the 7th position.

    7-Methyl-2-(pyridin-4-yl)indoline: Lacks the chloro group at the 5th position.

    5-Chloro-7-methylindoline: Lacks the pyridin-4-yl group.

Uniqueness

5-Chloro-7-methyl-2-(pyridin-4-yl)indoline is unique due to the presence of all three functional groups (chloro, methyl, and pyridin-4-yl) on the indoline core. This combination of groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

5-Chloro-7-methyl-2-(pyridin-4-yl)indoline is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex structure featuring a chloro group, a methyl group, and a pyridine moiety attached to an indoline core. Its molecular weight is approximately 244.72 g/mol. The unique structural features of this compound facilitate various chemical interactions that are significant in synthetic organic chemistry and medicinal applications.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, such as those contributing to cancer cell proliferation or viral replication .
  • Antiviral Activity : Studies have highlighted its potential as an antiviral agent, particularly against viral strains resistant to conventional treatments .
  • Anticancer Properties : The compound displays cytotoxic effects on various cancer cell lines, suggesting its potential use in cancer therapy .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound:

Activity Type IC50/EC50 Values Cell Lines/Targets Notes
AntiviralIC50 = 320 nMSARS-CoV-2 3CLproEffective in inhibiting viral replication .
AnticancerIC50 = 29 nMMCF-7 (breast cancer), Panc-1 (pancreatic)Outperformed standard chemotherapy agents like Erlotinib .
Enzyme InhibitionIC50 = 190 nMVarious kinasesDemonstrated selective inhibition of target enzymes .

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral properties of similar indole derivatives, compounds with chloro substituents were found to significantly inhibit the activity of SARS-CoV proteases, demonstrating a promising pathway for developing antiviral therapies against resistant strains .

Case Study 2: Anticancer Activity

A series of experiments evaluated the antiproliferative effects of this compound on cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through caspase activation pathways, leading to increased cell death compared to controls .

Properties

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

5-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H13ClN2/c1-9-6-12(15)7-11-8-13(17-14(9)11)10-2-4-16-5-3-10/h2-7,13,17H,8H2,1H3

InChI Key

AKTFDPCEZXGLIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(C2)C3=CC=NC=C3)Cl

Origin of Product

United States

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